![molecular formula C24H23N3O2S2 B2977273 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1252909-81-1](/img/structure/B2977273.png)

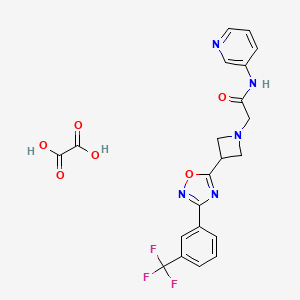

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

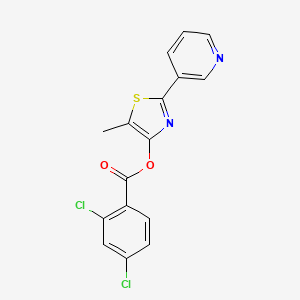

The compound is a thieno[3,2-d]pyrimidinone derivative. Thieno[3,2-d]pyrimidinones are a class of compounds that have been studied for their potential biological activities . They are characterized by a thieno[3,2-d]pyrimidinone core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidinone ring .

Molecular Structure Analysis

The molecular formula of the compound is C21H16N2O3S2, and its molecular weight is 408.49 . The structure contains a thieno[3,2-d]pyrimidinone core with a benzyl group at the 3-position, a sulfanylacetic acid group at the 2-position, and a 2-ethyl-6-methylphenyl group attached to the nitrogen atom of the acetic amide group .Applications De Recherche Scientifique

Crystal Structure Analysis

Compounds with thieno[3,2-d]pyrimidine derivatives, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, exhibit folded conformations around the methylene carbon of the thioacetamide bridge. This structural feature, along with intramolecular hydrogen bonding, stabilizes their conformation, making them interesting subjects for crystallographic studies and applications in material science (Subasri et al., 2016).

Antifolate Activity

Thieno[2,3-d]pyrimidine derivatives have been investigated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential enzymes in the nucleotide synthesis pathway. These compounds, such as N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, exhibit potent inhibitory activity, suggesting their application in anticancer and antimicrobial therapies (Gangjee et al., 2008).

Anticancer Activity

Novel thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. These compounds show significant anticancer properties against various human cancer cell lines, indicating their potential in developing new anticancer agents (Hafez & El-Gazzar, 2017).

Enzyme Inhibition

Substituted pyrrolo[2,3-d]pyrimidines, structurally similar to thieno[3,2-d]pyrimidines, have been explored as nonclassical antifolate inhibitors of TS. These compounds demonstrate varying degrees of inhibitory activity against TS and DHFR enzymes from different sources, offering insights into the design of selective enzyme inhibitors (Gangjee et al., 1996).

Propriétés

IUPAC Name |

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S2/c1-3-18-11-7-8-16(2)21(18)26-20(28)15-31-24-25-19-12-13-30-22(19)23(29)27(24)14-17-9-5-4-6-10-17/h4-13H,3,14-15H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAODHBCKPBHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2977190.png)

![N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2977197.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2977200.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2977201.png)

![2-[1-(4-bromophenoxy)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2977208.png)

![4-[[3,5-Dimethyl-4-(oxiran-2-ylmethoxy)phenyl]methyl]morpholine](/img/structure/B2977211.png)